N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-tert-butyl-2-methoxyaniline, 6-chloroquinoline-4-carboxylic acid, and 3-pyridylboronic acid. The synthesis could involve:
Amination: Reacting 5-tert-butyl-2-methoxyaniline with 6-chloroquinoline-4-carboxylic acid under amination conditions.
Coupling Reaction: Using a palladium-catalyzed Suzuki coupling reaction to attach the pyridin-3-yl group to the quinoline core.
Purification: Purifying the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxamide derivatives: Studied for their diverse biological activities.
Uniqueness
N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C26H24ClN3O2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2/c1-26(2,3)17-7-10-24(32-4)23(12-17)30-25(31)20-14-22(16-6-5-11-28-15-16)29-21-9-8-18(27)13-19(20)21/h5-15H,1-4H3,(H,30,31) |
InChI Key |
VQBROCANHGKPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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